molecular formula C25H26ClN5O B1682413 2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride CAS No. 138620-17-4

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride

Cat. No.: B1682413
CAS No.: 138620-17-4
M. Wt: 448.0 g/mol
InChI Key: RPRNBLHRKYAXSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

The synthesis of ICI-D-6888 hydrochloride involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail. the compound is typically prepared through a series of organic reactions involving the formation of key intermediates, followed by purification and crystallization to obtain the final product .

Chemical Reactions Analysis

ICI-D-6888 hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into reduced forms.

    Substitution: The compound can undergo substitution reactions where specific functional groups are replaced by others.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

ICI-D-6888 hydrochloride has several scientific research applications, including:

Mechanism of Action

ICI-D-6888 hydrochloride exerts its effects by competitively inhibiting the angiotensin II receptor type 1 (AT1R). This inhibition prevents angiotensin II from binding to its receptor, thereby reducing the release of renin and affecting renal structure and function. The molecular targets involved include the AT1R and associated signaling pathways .

Comparison with Similar Compounds

ICI-D-6888 hydrochloride is unique in its specific antagonistic action on the angiotensin II receptor type 1. Similar compounds include:

    Losartan: Another angiotensin II receptor antagonist used to treat hypertension.

    Valsartan: A compound with similar mechanisms of action, also used for hypertension treatment.

    Candesartan: Another AT1R antagonist with comparable therapeutic applications.

ICI-D-6888 hydrochloride stands out due to its specific binding affinity and competitive inhibition properties .

Properties

CAS No.

138620-17-4

Molecular Formula

C25H26ClN5O

Molecular Weight

448.0 g/mol

IUPAC Name

2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride

InChI

InChI=1S/C25H25N5O.ClH/c1-2-19-15-24(22-9-5-6-10-23(22)26-19)31-16-17-11-13-18(14-12-17)20-7-3-4-8-21(20)25-27-29-30-28-25;/h3-4,7-8,11-15H,2,5-6,9-10,16H2,1H3,(H,27,28,29,30);1H

InChI Key

RPRNBLHRKYAXSM-UHFFFAOYSA-N

SMILES

CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Canonical SMILES

CCC1=CC(=C2CCCCC2=N1)OCC3=CC=C(C=C3)C4=CC=CC=C4C5=NNN=N5.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

2-ethyl-5,6,7,8-tetrahydro-4-((2'-(1H-tetrazol-5-yl)biphenyl-4-yl)methoxy)quinoline
ICI D6888
ICI-D6888
ZD 6888
ZD6888
ZENECA ZD6888

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
Reactant of Route 2
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
Reactant of Route 3
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
Reactant of Route 4
Reactant of Route 4
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
Reactant of Route 5
Reactant of Route 5
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride
Reactant of Route 6
Reactant of Route 6
2-ethyl-4-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methoxy]-5,6,7,8-tetrahydroquinoline;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.